molecular formula C10H16O2 B2716537 6-hydroxyspiro[4.5]decan-8-one CAS No. 2138534-73-1

6-hydroxyspiro[4.5]decan-8-one

Cat. No.: B2716537
CAS No.: 2138534-73-1
M. Wt: 168.236
InChI Key: AEFKYSSOEHPNEE-UHFFFAOYSA-N
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Description

6-hydroxyspiro[4.5]decan-8-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a cyclohexane ring and a tetrahydrofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxyspiro[4.5]decan-8-one can be achieved through a multi-step process involving the formation of the spirocyclic core. One common method involves the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction. This method allows for the formation of the spirocyclic structure with high selectivity and yield .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to ensure scalability and cost-effectiveness. This includes the use of efficient catalysts and solvents, as well as the implementation of continuous flow processes to enhance the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

6-hydroxyspiro[4.5]decan-8-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of spirocyclic ketones or aldehydes.

    Reduction: Formation of spirocyclic alcohols.

    Substitution: Formation of spirocyclic ethers or halides

Scientific Research Applications

6-hydroxyspiro[4.5]decan-8-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique mechanical and chemical properties

Mechanism of Action

The mechanism of action of 6-hydroxyspiro[4.5]decan-8-one involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit the activity of histone deacetylase, an enzyme involved in the regulation of gene expression. This inhibition can lead to the modulation of various cellular pathways, resulting in potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dioxaspiro[4.5]decan-8-one
  • 2,8-Diazaspiro[4.5]decan-1-one
  • 8-Oxa-2-azaspiro[4.5]decane

Uniqueness

6-hydroxyspiro[4.5]decan-8-one is unique due to its specific spirocyclic structure and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique combination of stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

10-hydroxyspiro[4.5]decan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-8-3-6-10(9(12)7-8)4-1-2-5-10/h9,12H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFKYSSOEHPNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(=O)CC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138534-73-1
Record name 6-hydroxyspiro[4.5]decan-8-one
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